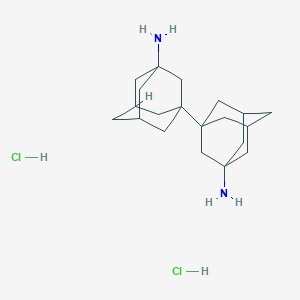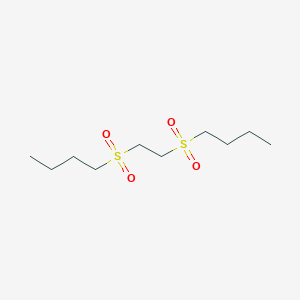
テトラクロロパラジウム(II)酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetrachloropalladate(II) is a chemical compound with the formula Li₂PdCl₄. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with four chloride ions. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
科学的研究の応用
Lithium tetrachloropalladate(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science.
生化学分析
Biochemical Properties
It is known to act as a catalyst in organic reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their activity.
Molecular Mechanism
As a catalyst in organic reactions, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with lithium chloride in an aqueous solution. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of lithium chloride. The mixture is then stirred and heated to facilitate the formation of lithium tetrachloropalladate(II). The reaction can be represented as follows:
PdCl2+2LiCl→Li2PdCl4
Industrial Production Methods
In industrial settings, the production of lithium tetrachloropalladate(II) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically filtered to remove any impurities, and the resulting solution is evaporated to obtain the solid lithium tetrachloropalladate(II).
化学反応の分析
Types of Reactions
Lithium tetrachloropalladate(II) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where palladium is reduced or oxidized.
Substitution Reactions: The chloride ligands can be substituted with other ligands in coordination chemistry.
Catalytic Reactions: It acts as a catalyst in numerous organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas for reduction and oxygen or other oxidizing agents for oxidation.
Substitution: Ligands such as phosphines, amines, or other halides can be used for substitution reactions.
Catalysis: Conditions often involve mild temperatures and pressures, with the presence of substrates like alkenes or alkynes.
Major Products
The major products formed depend on the specific reaction. For example, in hydrogenation reactions, alkenes are converted to alkanes, while in carbon-carbon coupling reactions, new carbon-carbon bonds are formed, leading to the synthesis of complex organic molecules.
作用機序
The mechanism by which lithium tetrachloropalladate(II) exerts its catalytic effects involves the coordination of palladium with substrates, facilitating various chemical transformations. Palladium acts as a central metal in the catalytic cycle, undergoing oxidation and reduction states, and forming intermediates that lead to the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
- Potassium tetrachloropalladate(II)
- Sodium tetrachloropalladate(II)
- Palladium(II) chloride
Uniqueness
Lithium tetrachloropalladate(II) is unique due to its specific coordination environment and the presence of lithium ions, which can influence its solubility and reactivity compared to other palladium complexes. Its catalytic properties and ease of preparation make it a valuable compound in various chemical processes.
特性
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)









